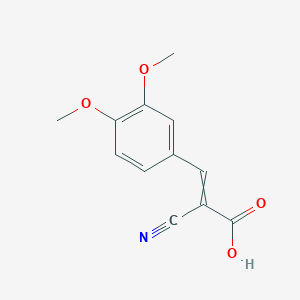

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid

Übersicht

Beschreibung

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C12H11NO4 It is known for its unique structure, which includes a cyano group and a dimethoxyphenyl group attached to a propenoic acid backbone

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with malononitrile in the presence of a base, followed by the addition of acetic acid. The reaction conditions often include:

Base: Sodium ethoxide or potassium carbonate

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Analyse Chemischer Reaktionen

Oxidation Reactions

The compound undergoes oxidation primarily at the cyano group or the α,β-unsaturated system. Key findings include:

-

Potassium permanganate (KMnO₄) in acidic conditions oxidizes the cyano group to a carboxylic acid, yielding 3-(3,4-dimethoxyphenyl)prop-2-enoic acid .

-

Chromium trioxide (CrO₃) selectively oxidizes the methoxy-substituted phenyl ring under controlled conditions, forming quinone derivatives .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| KMnO₄, H₂SO₄, 80°C | 3-(3,4-Dimethoxyphenyl)prop-2-enoic acid | |

| CrO₃, AcOH, reflux | 2-Cyano-3-(3,4-dioxophenyl)prop-2-enoic acid |

Reduction Reactions

Reduction targets the cyano group or the double bond in the propenoic acid moiety:

-

Lithium aluminum hydride (LiAlH₄) reduces the cyano group to an amine, producing 3-(3,4-dimethoxyphenyl)prop-2-enamide .

-

Hydrogenation (H₂/Pd) saturates the α,β-unsaturated bond, yielding 2-cyano-3-(3,4-dimethoxyphenyl)propanoic acid .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| LiAlH₄, THF, 0°C | 3-(3,4-Dimethoxyphenyl)prop-2-enamide | |

| H₂, Pd/C, EtOH, 25°C | 2-Cyano-3-(3,4-dimethoxyphenyl)propanoic acid |

Substitution Reactions

The electron-deficient cyano group and methoxy substituents enable nucleophilic substitutions:

-

Ammonia (NH₃) in ethanol replaces the cyano group with an amine, forming 3-(3,4-dimethoxyphenyl)prop-2-enamide .

-

Alkoxy groups substitute methoxy residues under basic conditions (e.g., NaOH/ROH), generating ether derivatives .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| NH₃, EtOH, reflux | 3-(3,4-Dimethoxyphenyl)prop-2-enamide | |

| NaOH, ROH, 60°C | 2-Cyano-3-(3,4-dialkoxyphenyl)prop-2-enoic acid |

Condensation and Cyclization

The compound participates in Knoevenagel condensations and heterocycle formation:

-

Reaction with hydrazine forms pyrazole derivatives via cyclization .

-

Malononitrile condensation yields extended α,β-unsaturated systems for photochemical applications .

| Reagent/Conditions | Product | Reference |

|---|---|---|

| Hydrazine, EtOH, reflux | 5-(3,4-Dimethoxyphenyl)pyrazole-3-carbonitrile | |

| Malononitrile, piperidine | 2-Cyano-3-(3,4-dimethoxyphenyl)pent-2-enedioic acid |

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid serves as a versatile building block in organic synthesis. It can be utilized to create more complex molecules through various chemical transformations such as oxidation, reduction, and substitution reactions.

The compound has been studied for its potential biological activities:

- Histone Deacetylase (HDAC) Inhibition: Research indicates that derivatives of this compound can act as HDAC inhibitors, which play a crucial role in cancer therapy by inducing apoptosis in cancer cells . HDAC inhibitors are known to affect gene expression and have been explored for treating various cancers.

- Antioxidant Properties: The presence of the methoxy groups contributes to its antioxidant capabilities, making it a candidate for further studies in oxidative stress-related conditions .

Material Science

In material science, this compound is investigated for developing polymers and dyes with specific properties. Its unique structure allows it to participate in reactions that modify material characteristics.

Case Studies

Wirkmechanismus

The mechanism of action of 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid involves its interaction with various molecular targets and pathways. The cyano group can act as an electrophile, while the dimethoxyphenyl group can participate in π-π interactions with aromatic systems. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- 2-Cyano-3-(3,4-dimethoxyphenyl)acrylic acid

- 3-(3,4-Dimethoxyphenyl)propionic acid

- 2-Propenoic acid, 3-(3,4-dimethoxyphenyl)-, methyl ester

Uniqueness

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid is unique due to the presence of both a cyano group and a dimethoxyphenyl group, which confer distinct reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and development.

Biologische Aktivität

2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid, also known as a derivative of cinnamic acid, has garnered attention for its potential biological activities. This compound features a cyano group and a dimethoxyphenyl moiety, which contribute to its unique reactivity and interactions with biological systems. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Interactions : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of various enzymes and receptors.

- Aromatic Interactions : The dimethoxyphenyl group engages in π-π interactions with other aromatic systems, which may influence binding affinity and biological effects.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes, particularly those involved in metabolic pathways and signaling cascades .

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, thereby protecting cells from oxidative stress.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It is believed to modulate inflammatory pathways by inhibiting the secretion of pro-inflammatory cytokines and enzymes.

Anticancer Potential

Preliminary studies suggest that this compound may possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including cell cycle arrest and modulation of apoptotic pathways.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Antioxidant | Scavenges free radicals; protects against oxidative stress | |

| Anti-inflammatory | Inhibits cytokine secretion; reduces inflammation | |

| Anticancer | Induces apoptosis; inhibits tumor growth |

Case Studies

- Antioxidant Activity Study : A study evaluated the radical scavenging ability of various derivatives of cinnamic acid, including this compound. The results indicated a significant reduction in lipid peroxidation in rat hepatic microsomes when treated with this compound, highlighting its potential as an antioxidant agent.

- Anti-inflammatory Mechanism : In a model of inflammation induced by lipopolysaccharide (LPS), treatment with the compound resulted in decreased levels of TNF-alpha and IL-6, suggesting a potent anti-inflammatory effect through the inhibition of pro-inflammatory mediators.

- Anticancer Activity : A study on cancer cell lines demonstrated that this compound inhibited cell proliferation and induced apoptosis in a dose-dependent manner. The mechanism involved modulation of Bcl-2 family proteins and activation of caspases.

Eigenschaften

IUPAC Name |

2-cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-16-10-4-3-8(6-11(10)17-2)5-9(7-13)12(14)15/h3-6H,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMACYVMZKYRYSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C=C(C#N)C(=O)O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70346902 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86213-20-9 | |

| Record name | 2-Cyano-3-(3,4-dimethoxyphenyl)prop-2-enoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70346902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.